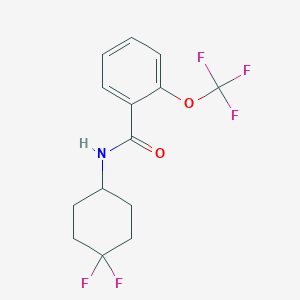

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide, also known as CRF1 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound has been shown to have promising effects in the treatment of various neurological disorders, including anxiety, depression, and addiction.

Wissenschaftliche Forschungsanwendungen

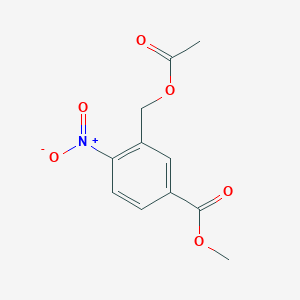

Antiarrhythmic Agents Synthesis

Studies have synthesized and evaluated benzamides characterized by trifluoroethoxy ring substituents for oral antiarrhythmic activity. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed significant activity, highlighting the importance of the heterocyclic ring's basicity and the link between the heterocycle and amide nitrogen on antiarrhythmic efficacy. Flecainide acetate, a derivative, was notably selected for clinical trials due to its promising animal study results (Banitt et al., 1977); (Banitt et al., 1975).

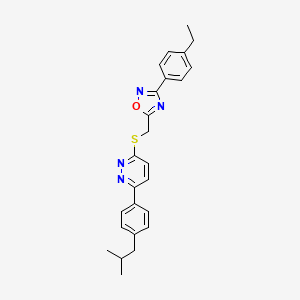

Anticonvulsant Potential of Enaminone Derivatives

Research into cyclic enaminones connected to substituted aromatic rings via a sp2 hybridized linker has explored their potential as anticonvulsants for treating epilepsy. The synthesis and lead optimization of fluorinated N-benzamide enaminone analogs from fluorinated intermediates and their evaluation in acute seizure rodent models have been documented. Despite moderate activity in specific models, such compounds provide insights for future optimization efforts (Amaye et al., 2021).

Synthesis and Functionalization Studies

Several studies have focused on the synthesis of benzamide derivatives and their subsequent functionalization for various applications. For example, the synthesis of fluorinated enaminone derivatives for potential anticonvulsant use and the exploration of trifluoromethylated enaminone derivatives as potential anticonvulsants highlight the ongoing efforts to harness the unique properties of fluorinated compounds for therapeutic applications. These efforts include exploring the structure-activity relationships and optimizing lead compounds for improved pharmacological profiles (Meiresonne et al., 2015); (Duran-Camacho et al., 2021).

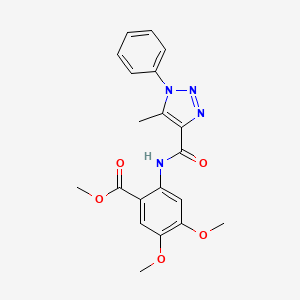

Investigating Mechanisms of Action

In-depth mechanistic studies have been conducted to understand the chemoselectivity and reactivity patterns of benzamide derivatives in various chemical reactions. These studies provide crucial insights into the molecular underpinnings of their potential pharmacological actions, laying the groundwork for the development of novel therapeutic agents with improved efficacy and selectivity (Yan et al., 2016).

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO2/c15-13(16)7-5-9(6-8-13)20-12(21)10-3-1-2-4-11(10)22-14(17,18)19/h1-4,9H,5-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKXHEQEPSKTHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)

![3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639842.png)

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)

![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)